molecular formula C6H11BrO B1279084 6-Bromohexanal CAS No. 57978-00-4

6-Bromohexanal

Cat. No. B1279084
CAS RN: 57978-00-4
M. Wt: 179.05 g/mol
InChI Key: SSKLZGVVAYKNSS-UHFFFAOYSA-N
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Description

6-Bromohexanal is a chemical compound with the molecular formula C6H11BrO . It falls under the category of haloalkanes and specifically belongs to the class of brominated aldehydes . The compound consists of a six-carbon chain with a bromine atom attached to one of the carbon atoms. Its systematic IUPAC name is 6-Bromohexanal .


Synthesis Analysis

The synthesis of 6-Bromohexanal can be achieved through various methods. One common approach involves the bromination of hexanal , which is a six-carbon aldehyde. Bromine (Br2) is typically used as the brominating agent. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the hexanal molecule. The resulting product is 6-Bromohexanal .

Scientific Research Applications

Synthesis of Bromo-Aldehydes

6-Bromohexanal is used in the synthesis of bromo-aldehydes. The method involves the sequential C-bromination/zircona-aminal hydrolysis of bis-C,O-zirconocenes, which are generated in situ from unsaturated Weinreb amides using Schwartz’s reagent . These bromo-aldehydes can act as carbocycle and heterocycle precursors .

Cross-Linking Reagent

6-Bromohexanal is a cross-linking reagent that is commonly used in organic and polymeric synthesis . It is used to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry .

Synthesis of Gel Polymer Electrolytes

6-Bromohexanal is utilized to synthesize gel polymer electrolytes . These electrolytes have applications in various fields such as energy storage and conversion devices.

4. Synthesis of Polymerizable Ionic Liquids (PILs) 6-Bromohexanal is used in the synthesis of polymerizable ionic liquids (PILs) such as 1-[(6-methacryloyloxy)hexyl]3-methylimidazolium bromide . PILs have potential applications in various areas including energy storage, catalysis, and materials science.

Precursor for Other Compounds

6-Bromohexanal can be used as a precursor for the synthesis of other compounds. For example, it can be converted into 6-Bromo-1-hexanol , which has its own set of applications.

Research and Development

In the field of research and development, 6-Bromohexanal is used in the study of new synthetic methods and reactions. Its unique properties make it a valuable tool for chemists .

properties

IUPAC Name

6-bromohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKLZGVVAYKNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448361
Record name 6-bromohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexanal

CAS RN

57978-00-4
Record name 6-bromohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 6-bromohexanal from Weinreb amides?

A1: Traditional methods for synthesizing haloaldehydes like 6-bromohexanal often face challenges related to selectivity and yield. The research by [] presents a novel approach using readily available Weinreb amides as starting materials. This method utilizes Schwartz's reagent to generate bis-C,O-zirconocenes, which then undergo a controlled bromination/hydrolysis sequence to yield 6-bromohexanal derivatives. This approach offers advantages in terms of regioselectivity and provides access to valuable building blocks for synthesizing complex molecules.

Q2: How can the reactivity of 6-bromohexanal be exploited in organic synthesis?

A2: The presence of both an electrophilic aldehyde group and a reactive bromine atom in 6-bromohexanal makes it a versatile precursor in organic synthesis. [] highlights its utility in constructing carbocyclic and heterocyclic compounds. For instance, the bromoalkane functionality can participate in nucleophilic substitution reactions, while the aldehyde group can undergo a range of transformations like Wittig reactions or reductive aminations, opening avenues for diverse molecular architectures.

Q3: Can 6-bromohexanal undergo cyclization reactions?

A3: Yes, as demonstrated in [], 6-bromohexanal can undergo intramolecular cyclization reactions. Specifically, the carbon-centered radical generated from 6-bromohexanal can attack the carbonyl group, leading to the formation of a six-membered cyclic alkoxy radical. This process highlights the potential of 6-bromohexanal in generating cyclic structures, which are prevalent motifs in many natural products and pharmaceuticals.

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